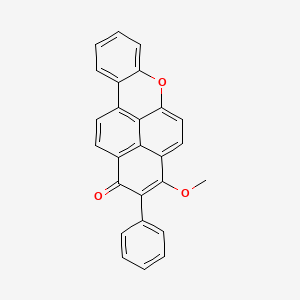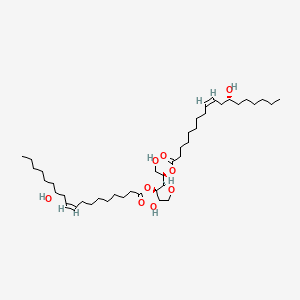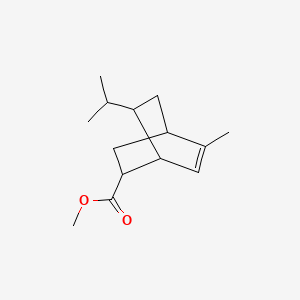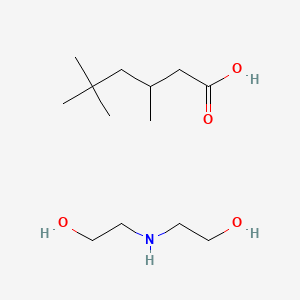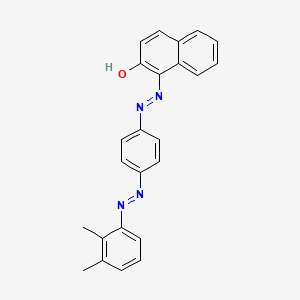
1-((4-((Dimethylphenyl)azo)phenyl)azo)-2-naphthol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((4-((Dimethylphenyl)azo)phenyl)azo)-2-naphthol is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This particular compound is known for its vibrant color and is often used as a dye in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-((Dimethylphenyl)azo)phenyl)azo)-2-naphthol typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-dimethylaminobenzene. This involves treating the amine with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-aminobenzene to form the intermediate azo compound. This reaction is carried out in an alkaline medium to facilitate the coupling process.
Second Diazotization and Coupling: The intermediate azo compound undergoes a second diazotization followed by coupling with 2-naphthol in an alkaline medium to yield the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
1-((4-((Dimethylphenyl)azo)phenyl)azo)-2-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the cleavage of the azo bond and formation of corresponding nitro compounds.
Reduction: Reduction of the azo bond can be achieved using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst, resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid.
Reduction: Sodium dithionite, hydrogen with a catalyst.
Substitution: Nitric acid (nitration), sulfuric acid (sulfonation), halogens (halogenation).
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
科学的研究の応用
1-((4-((Dimethylphenyl)azo)phenyl)azo)-2-naphthol has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques for microscopic analysis of biological samples.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to undergo reversible changes in structure.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
作用機序
The mechanism of action of 1-((4-((Dimethylphenyl)azo)phenyl)azo)-2-naphthol primarily involves its ability to undergo reversible changes in structure upon exposure to light or other stimuli. This property makes it useful in applications such as photochromic materials and sensors. The compound interacts with molecular targets through its azo bond, which can be cleaved or reformed under specific conditions, leading to changes in its physical and chemical properties.
類似化合物との比較
Similar Compounds
Azobenzene: A simpler azo compound with two phenyl rings connected by an azo bond.
Methyl Orange: An azo dye used as a pH indicator.
Sudan I: An azo dye used in coloring oils and waxes.
Uniqueness
1-((4-((Dimethylphenyl)azo)phenyl)azo)-2-naphthol is unique due to its specific structure, which includes both dimethylphenyl and naphthol groups. This combination imparts distinct properties, such as enhanced stability and specific reactivity, making it suitable for specialized applications in various fields.
特性
CAS番号 |
83249-75-6 |
|---|---|
分子式 |
C24H20N4O |
分子量 |
380.4 g/mol |
IUPAC名 |
1-[[4-[(2,3-dimethylphenyl)diazenyl]phenyl]diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C24H20N4O/c1-16-6-5-9-22(17(16)2)27-25-19-11-13-20(14-12-19)26-28-24-21-8-4-3-7-18(21)10-15-23(24)29/h3-15,29H,1-2H3 |
InChIキー |
GWLFIRIFNHECNX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)N=NC2=CC=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


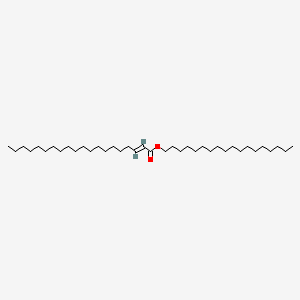
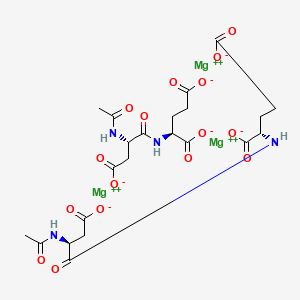
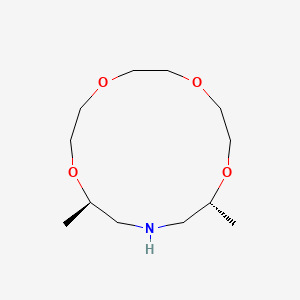
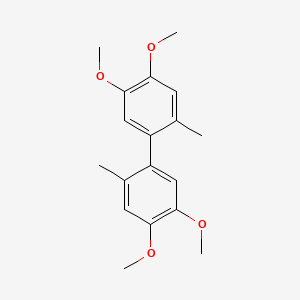

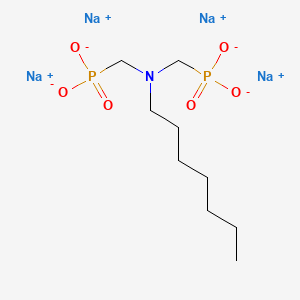
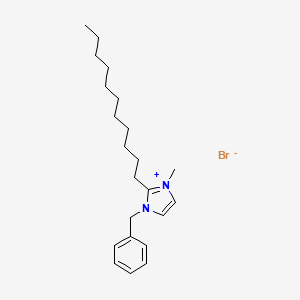
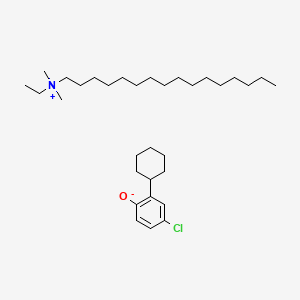
![Dodecahydro-4,4,5a-trimethylbenzo[3,4]cyclobuta[1,2-b]oxepin](/img/structure/B12678007.png)
